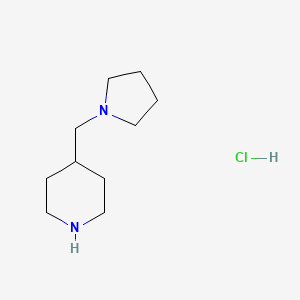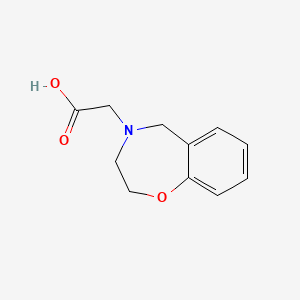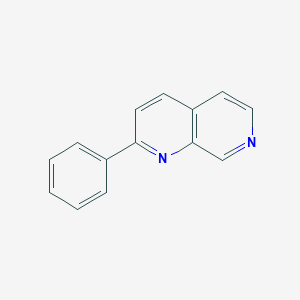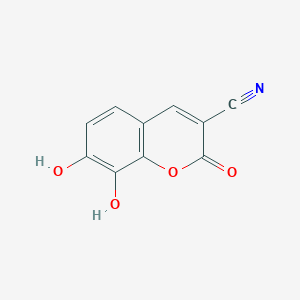
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H5NO4. It is a member of the chromene family, which is known for its diverse biological and physicochemical properties . This compound is also referred to as 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo- (9CI) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, the reaction can be carried out under reflux conditions in ethanol to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromenes
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanoumbelliferone: A coumarin derivative with similar biological activities.
4-Hydroxycoumarin: Known for its anticoagulant properties.
Uniqueness
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile stands out due to its dual hydroxyl groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H5NO4 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
7,8-dihydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H |
InChI-Schlüssel |
ATHPXQPRXCUEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


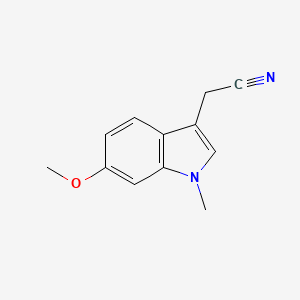
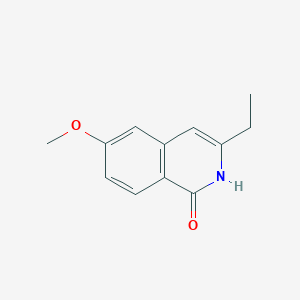


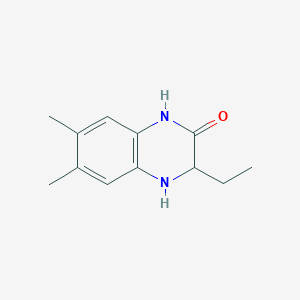
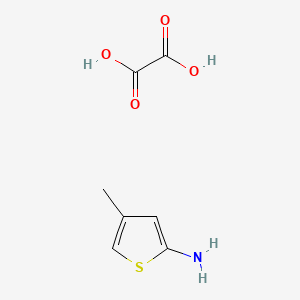
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)


